molecular formula C9H8ClNO2 B12864953 2-Chloro-4-ethoxybenzo[d]oxazole

2-Chloro-4-ethoxybenzo[d]oxazole

Cat. No.: B12864953
M. Wt: 197.62 g/mol
InChI Key: NBSXKPHHMVDTQN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxybenzo[d]oxazole (CAS 1806339-17-2) is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . This reagent belongs to the benzo[d]oxazole class of heterocyclic compounds, a scaffold recognized for its significant and wide-ranging biological activities in medicinal chemistry research . The core oxazole structure is a doubly unsaturated 5-membered ring containing both oxygen and nitrogen atoms, which serves as a key intermediate in the synthesis of new chemical entities . The primary research value of this specific compound lies in its role as a versatile building block for the design and synthesis of novel bioactive molecules. The chlorine and ethoxy functional groups at the 2 and 4 positions of the benzoxazole ring, respectively, offer reactive sites for further chemical modification, allowing researchers to create diverse libraries of derivatives . This is particularly valuable for exploring structure-activity relationships (SAR) in drug discovery. Benzo[d]oxazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potent antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli , as well as antifungal and anticancer properties . While the biological profile of this compound itself is subject to ongoing investigation, its structural features make it a promising precursor for developing potential therapeutic agents targeting infectious diseases and oncology . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-4-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3

InChI Key

NBSXKPHHMVDTQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

A common approach begins with 2-aminophenol or 2-hydroxyaniline derivatives substituted at the 4-position with an ethoxy group or a precursor that can be converted to ethoxy.

  • Cyclization of 2-aminophenol derivatives with substituted benzoic acids or their derivatives under dehydrating conditions (e.g., phosphorus oxychloride or polyphosphoric acid) forms the benzo[d]oxazole core.
  • For example, cyclization of 2-aminophenol with 4-ethoxybenzoic acid derivatives under acidic conditions yields 4-ethoxybenzo[d]oxazole intermediates.

Chlorination at the 2-Position

  • Chlorination is typically achieved using reagents such as sulfur oxychloride (SOCl2) or other chlorinating agents under reflux conditions.
  • A patent describes the chlorination of benzo[d]oxazole derivatives using sulfur oxychloride at reflux for extended periods (e.g., 22 hours) to obtain 2-chlorobenzo[d]oxazole derivatives with good yields.
  • The reaction conditions are carefully controlled to avoid over-chlorination or side reactions.

Introduction of the Ethoxy Group at the 4-Position

  • The ethoxy substituent can be introduced via nucleophilic substitution on a suitable leaving group at the 4-position or by using potassium ethyl xanthate in the presence of pyridine to effect ring closure and ethoxylation simultaneously.
  • Alternatively, alkylation of hydroxy-substituted benzo[d]oxazoles with ethyl halides under basic conditions can install the ethoxy group.

Oxidation and Purification

  • Oxidation steps may be required to convert intermediate thiophene ketones or other sulfur-containing intermediates to the final benzo[d]oxazole structure.
  • Purification is typically performed by silica gel column chromatography to isolate the pure 2-chloro-4-ethoxybenzo[d]oxazole.

Representative Synthetic Route (Based on Patent CN104292179A)

Step Reaction Description Reagents/Conditions Yield/Notes
1 Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol Standard reduction (e.g., catalytic hydrogenation) Intermediate for cyclization
2 Cyclization with potassium ethyl xanthate in pyridine, reflux 3 h 2-amino-4-methylphenol + potassium ethyl xanthate, pyridine 9 g product after purification
3 Chlorination of 5-methyl benzo[d]oxazole-2-(3H)-thiophene ketone Sulfur oxychloride, reflux 22 h 7.2 g 2-chloro derivative obtained
4 Oxidation to 2-chlorobenzene[d]oxazole-5-formaldehyde Methylene dichloride, tin anhydride, room temp 12 h 2.9 g final product after chromatography

This route highlights the use of ethyl xanthate for ethoxy group introduction and sulfur oxychloride for chlorination.

Alternative Synthetic Approaches

Cyclization of 2-Aminophenols with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • A method reported for related benzoxazole derivatives involves cyclization of 2-aminophenols with NCTS in the presence of Lewis acids (e.g., BF3·Et2O) in 1,4-dioxane under reflux overnight.
  • This method affords benzoxazole cores efficiently and can be adapted for substituted derivatives.

Smiles Rearrangement for N-Substituted Benzoxazoles

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by nucleophilic substitution and rearrangement can yield substituted benzoxazoles.
  • This method is useful for introducing various substituents but may require optimization for ethoxy substitution.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Solvent Notes
Reduction Catalytic hydrogenation or chemical reduction Room temp to reflux 1-4 h Ethanol or suitable solvent Converts nitro to amino group
Cyclization Potassium ethyl xanthate, pyridine Reflux (~115°C) 3 h Pyridine Introduces ethoxy group
Chlorination Sulfur oxychloride (SOCl2) Reflux (~80-100°C) 22 h SOCl2 (neat) Chlorinates 2-position
Oxidation Tin anhydride, methylene dichloride Room temp 12 h CH2Cl2 Final oxidation step
Purification Silica gel chromatography Ambient - Hexane/ethyl acetate Isolates pure product

Research Findings and Considerations

  • The use of potassium ethyl xanthate is a key step for introducing the ethoxy group during ring closure, providing a direct route to 4-ethoxy substitution.
  • Chlorination with sulfur oxychloride is effective but requires long reaction times and careful control to avoid side products.
  • Alternative chlorination methods (e.g., using TCICA and thiourea) have been reported for related heterocycles but are less documented for benzo[d]oxazoles specifically.
  • The synthetic route is scalable and amenable to purification by standard chromatographic techniques.
  • Reaction yields vary but are generally moderate to good (50-80%) depending on step optimization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amino derivative, while oxidation can yield an oxazole derivative with additional functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-Chloro-4-ethoxybenzo[d]oxazole exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as 15.21 µM and 20.50 µM, respectively, indicating moderate cytotoxicity compared to known anticancer agents like Sorafenib.

Mechanism of Action
The compound's mechanism involves several pathways:

  • Enzyme Inhibition : It may inhibit kinases involved in cell proliferation.
  • DNA Interaction : It can interact with DNA, potentially leading to cell cycle arrest.
  • Quorum Sensing Interference : In microbial contexts, it disrupts bacterial communication pathways, affecting biofilm formation and virulence.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development. The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further research in the field of infectious diseases .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/ml
Escherichia coli62.5 µg/ml
Bacillus subtilis125 µg/ml
Pseudomonas aeruginosa62.5 µg/ml

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it a valuable building block in the pharmaceutical industry for developing new drugs and materials .

Case Studies

Several case studies highlight the effectiveness and potential of this compound:

  • Antimicrobial Efficacy Against Resistant Strains : A study showcased its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in combating resistant infections .
  • Cancer Therapeutics Development : Research revealed that derivatives of this compound, through structural modifications, showed enhanced anticancer activity, emphasizing the importance of chemical diversity in drug design.
  • Formulation Development : Investigations into formulation strategies incorporating this compound have demonstrated improved stability and bioavailability in drug delivery systems, enhancing therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. It can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases or protein kinases. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its biological activity .

Comparison with Similar Compounds

5-Methylbenzo[d]oxazole Derivatives

  • Example Compounds : 12c, 12f, 12i, 12l, and 13c (IC50: 10.50–74.30 μM against cancer cell lines).
  • Activity : Methyl groups at position 5 enhance anti-proliferative activity compared to unsubstituted derivatives. The electron-donating methyl group likely stabilizes the aromatic system and increases hydrophobic interactions with target proteins .
  • Comparison : 2-Chloro-4-ethoxybenzo[d]oxazole differs in substituent positions (2-Cl, 4-OEt vs. 5-Me), which may alter electronic and steric profiles. The ethoxy group’s larger size could improve binding affinity but reduce metabolic stability compared to methyl.

5-Chlorobenzo[d]oxazole Derivatives

  • Example Compounds : 12b, 12e, 12h, 12k, and 13b (IC50: 26.31–102.10 μM).
  • Activity : Chlorine at position 5 reduces potency compared to methyl-substituted analogs, possibly due to excessive electron withdrawal or steric clashes .

Unsubstituted Benzo[d]oxazole Derivatives

  • Example Compounds : 12a, 12d, 12g, 12j, and 13a (IC50: 25.47–53.01 μM).
  • Activity : Lower potency than methyl-substituted derivatives, highlighting the importance of substituents in optimizing bioactivity .

Functional Group Impact on Bioactivity

Amide vs. Diamide Derivatives

  • Example : Amide derivative 12l (IC50 = 10.50 μM) vs. diamide 13c (IC50 = 24.25 μM).
  • Activity : Amide derivatives exhibit superior potency, suggesting that a single amide group optimizes interactions with biological targets compared to bulkier diamides .

Terminal Hydrophobic Tail

  • Example : Compound 12d (unsubstituted benzo[d]oxazole) showed moderate activity, but derivatives with hydrophobic tails (e.g., aryl or alkyl groups) exhibited improved potency due to enhanced lipophilicity .
  • Comparison : The ethoxy group in this compound serves as a moderate hydrophobic tail, balancing solubility and membrane permeability.

Data Tables

Table 1: Comparative Bioactivity of Benzo[d]oxazole Derivatives

Compound Type Substituent Positions IC50 (μM) Key Properties Reference
5-Methylbenzo[d]oxazole 5-Me 10.50–74.30 High potency, hydrophobic enhancement
5-Chlorobenzo[d]oxazole 5-Cl 26.31–102.10 Reduced activity, electron withdrawal
Unsubstituted None 25.47–53.01 Moderate activity, minimal steric hindrance
2-Chloro-4-ethoxy 2-Cl, 4-OEt Data not available Predicted improved lipophilicity and binding -

Q & A

Q. Table 1: Comparison of Conventional vs. Green Synthesis Methods

Method Conditions Yield Key Advantages
Robinson-Gabriel Acidic dehydration (H₂SO₄, reflux)50-70%Established protocol
Copper(II) Catalysis RT, O₂ atmosphere, CH₃OH:H₂O75-90%Mild conditions, no toxic reagents
Microwave-Assisted Solvent-free, 100°C, 15 min85-95%Rapid, energy-efficient

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, splitting patterns in aromatic regions distinguish chloro and ethoxy groups .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the oxazole ring geometry. Over 8,000 oxazole fragments in the Cambridge Structural Database (CSD) provide reference data for hydrogen-bonding interactions (e.g., oxazole N as H-bond acceptor) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: How do green synthesis approaches address challenges in oxazole derivative preparation?

Methodological Answer:
Green methods minimize hazardous byproducts and energy consumption:

  • Microwave/Ultrasound : Accelerate reaction kinetics (e.g., 15-minute synthesis vs. 18-hour reflux) .
  • Ionic Liquids/Deep Eutectic Solvents : Enhance solubility and recyclability, reducing waste .
  • Catalyst-Free Protocols : Eliminate metal contamination. For example, tafamidis precursor synthesis achieved 99% yield without catalysts .

Q. Key Data :

  • Energy savings: 40-60% reduction with microwave vs. conventional heating .
  • Solvent reduction: 80% less solvent in flow chemistry setups .

Advanced: What computational methods elucidate interactions between this compound and biological/nanoscale systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities in metal complexes (e.g., Pt(II)-benzoxazole interactions) .
  • Molecular Dynamics (MD) : Simulates interactions with silver nanoparticles, revealing fluorescence quenching mechanisms via electron transfer .
  • CSD Mining : Identifies preferred hydrogen-bonding motifs (e.g., oxazole N as acceptor in 52/52 cases), guiding crystallographic refinement .

Advanced: What biological targets are associated with oxazole derivatives, and how is structure-activity relationship (SAR) explored?

Methodological Answer:
Oxazole derivatives target:

  • STAT3 and Microtubules : Disrupt cancer cell proliferation via protein-protein interaction inhibition .
  • G-Quadruplex DNA : Stabilizes telomeric structures, inducing apoptosis .
    SAR Strategies :
  • Substitution Patterns : Electron-withdrawing groups (e.g., Cl) enhance DNA intercalation, while ethoxy improves solubility .
  • Fragment Splicing : Combines oxazole with thiazole or pyridine to optimize bioactivity .

Q. Table 2: Bioactivity of Selected Oxazole Derivatives

Substituent Target IC₅₀ (µM) Mechanism
4-Ethoxy, 2-ChloroSTAT30.45Phosphorylation inhibition
5-NitroTopoisomerase II1.2DNA cleavage stabilization

Advanced: How do researchers resolve contradictory data in reaction yields or bioactivity studies?

Methodological Answer:

  • Reaction Replication : Vary catalysts (e.g., CuI vs. CuCl₂) and solvents (polar vs. nonpolar) to identify optimal conditions .
  • Isomer Analysis : ¹H NMR quantifies thermodynamic stability of isomers (e.g., ΔG° = -8.2 kJ/mol for Pt(II) complex isomer A vs. B) .
  • Biological Assays : Use orthogonal assays (e.g., cell viability + target-binding) to confirm specificity .

Advanced: How does this compound function in coordination chemistry?

Methodological Answer:
The compound acts as a bidentate ligand via oxazole N and ethoxy O. In Pt(II) complexes:

  • Isomer Formation : Cis/trans isomers are distinguished by ¹H NMR coupling constants (e.g., J = 12 Hz for cis-Pt-Cl) .
  • Thermodynamic Stability : ΔH° and ΔS° calculations reveal cis isomers are favored (ΔG° = -5.6 kJ/mol) due to reduced steric hindrance .

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